molecular formula C10H9ClN4O B2816192 6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide CAS No. 1250312-35-6

6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide

Cat. No. B2816192
CAS RN: 1250312-35-6
M. Wt: 236.66
InChI Key: SHIGPEOMCLSIDT-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that is used in scientific research. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by selectively inhibiting JAK3 and preventing the activation of immune cells.

Scientific Research Applications

Synthesis Improvement

6-Chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide is synthesized through multi-step reactions. For instance, one study improved the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, achieving high yield and purity (Yang-Heon Song, 2007).

Amplifier of Phleomycin

Compounds with similar structures have been investigated for their ability to amplify the effects of phleomycin, an antibiotic, against bacteria like Escherichia coli (D. J. Brown & W. B. Cowden, 1982).

Pesticidal Activities

Derivatives containing pyridylpyrazole have shown pesticidal activities. A study reported the synthesis of novel anthranilic diamides with pyridylpyrazole, demonstrating insecticidal and fungicidal activities against various pests and fungi (Qiaoxia Liu et al., 2018).

Fungicidal Synthesis

Related pyrazolo[1,5-a]pyrimidine derivatives, analogues of carboxin, a systemic fungicide, have been synthesized. These compounds showed high levels of fungicidal activity against Basidiomycete species (J. Huppatz, 1985).

Anticancer and Anti-5-Lipoxygenase Agents

Pyrazolopyrimidines, similar in structure to the compound , have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. Some of these compounds showed promise as therapeutic agents (A. Rahmouni et al., 2016).

properties

IUPAC Name

6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-15-9(4-5-13-15)14-10(16)7-2-3-8(11)12-6-7/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGPEOMCLSIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide

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